1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene
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Overview
Description
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene is an organic compound with the molecular formula C14H12Cl2 and a molecular weight of 251.151 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a 1-(4-chlorophenyl)ethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene typically involves the chlorination of 1-(4-chlorophenyl)ethylbenzene. One common method includes the reaction of 1-(4-chlorophenyl)ethylbenzene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions . Industrial production methods often employ similar chlorination processes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Scientific Research Applications
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms act as leaving groups, allowing the formation of new covalent bonds with nucleophiles . This mechanism is crucial in its biological activity and its role as an intermediate in various synthetic processes.
Comparison with Similar Compounds
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene: This compound has additional chlorine atoms, which can influence its reactivity and applications.
1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene: Similar in structure but with different substitution patterns, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various chemical and pharmaceutical applications.
Properties
CAS No. |
77008-64-1 |
---|---|
Molecular Formula |
C14H12Cl2 |
Molecular Weight |
251.1 g/mol |
IUPAC Name |
1-chloro-3-[1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H12Cl2/c1-10(11-5-7-13(15)8-6-11)12-3-2-4-14(16)9-12/h2-10H,1H3 |
InChI Key |
RCBXKRCNRRAKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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